N-(4-fluorophenyl)-2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O2S/c1-16-6-8-18(9-7-16)25-30-26-22(14-19-5-3-4-17(2)24(19)33-26)27(31-25)34-15-23(32)29-21-12-10-20(28)11-13-21/h3-13H,14-15H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQMPVOYMKFPNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=N2)SCC(=O)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the chromeno[2,3-d]pyrimidine core, followed by the introduction of the sulfanyl group and subsequent acetamide formation. Common reagents used in these reactions include fluorobenzene, methylphenyl derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
The compound N-(4-fluorophenyl)-2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide has garnered attention in various scientific research fields due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, synthesis, and biological activities based on current literature.
Physicochemical Properties
The compound exhibits several physicochemical properties that are critical for its biological activity, including solubility, stability, and reactivity. These properties can influence its pharmacokinetics and pharmacodynamics.
Medicinal Chemistry
This compound is being investigated for its potential as a therapeutic agent. The fluorine atom in the para position of the phenyl ring may enhance the compound's lipophilicity and bioavailability, making it a candidate for drug development targeting various diseases.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, chromeno-pyrimidine derivatives have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . This suggests that this compound may also possess similar activities.
Antimicrobial Properties
Research into related compounds has demonstrated antimicrobial effects against a range of bacteria and fungi. The sulfanyl group in the structure is often linked to increased antimicrobial activity, which could be explored further for this compound .
Neuropharmacology
Due to its structural similarity to known neuroactive compounds, there is potential for this compound to exhibit neuroprotective effects or influence neurotransmitter systems. Investigations into its effects on neuronal cells could provide insights into its applicability in treating neurodegenerative diseases.
Case Studies
- Antitumor Efficacy : A study assessing various chromeno-pyrimidine derivatives showed that modifications at the phenyl rings significantly influenced their cytotoxicity against breast cancer cell lines . Similar assessments could be conducted for this compound.
- Antimicrobial Testing : Preliminary tests on related sulfanyl compounds demonstrated effective inhibition of bacterial growth at low concentrations, indicating that this compound might exhibit comparable antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and influencing cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Acetamide Moiety
N-(2-chlorophenyl)-2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide (CAS: 866864-77-9)
- Key Differences : The chlorine atom replaces fluorine at the ortho position of the phenyl ring.
- Impact: Electronic Effects: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce dipole interactions but enhance lipophilicity (XLogP3: 6.8) . Molecular Weight: 488.0 g/mol .
2-{[9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide (CAS: 866348-83-6)
- Key Differences : Ethoxy group at position 9 and phenyl (instead of 4-methylphenyl) at position 2.
- Impact :
Core Scaffold Modifications
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- Key Differences: Chromenopyrimidine core replaced with a hexahydrobenzothienopyrimidine system. Additional substituents include methoxy and chloro groups.
- Hydrogen Bonding: The methoxy group introduces additional hydrogen bond acceptors (Topological Polar Surface Area: 89.4 Ų) .
Sulfanyl-Linked Derivatives with Heterocyclic Systems
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS: 561295-12-3)
- Key Differences: Chromenopyrimidine core replaced with a triazole-thiophene hybrid.
- Impact :
Physicochemical and Computational Data
Crystallographic and Structural Insights
- Crystal Packing: Analogous sulfanyl-acetamides (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) exhibit intermolecular hydrogen bonding (C–H⋯O/N) and π-π stacking, stabilizing their crystal lattices .
- Torsional Flexibility : The sulfanyl bridge in the target compound allows rotational freedom, which may influence binding modes compared to rigidified analogs .
Implications for Drug Design
Biological Activity
N-(4-fluorophenyl)-2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to review the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that derivatives related to this compound exhibit significant anticancer properties. For instance, compounds with similar structures have shown the ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic markers.
- Mechanism of Action :
- Induction of apoptosis via the caspase pathway.
- Disruption of microtubule dynamics leading to cell cycle arrest in the G2/M phase.
- Inhibition of cyclin-dependent kinases which are crucial for cell cycle progression.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes associated with cancer proliferation and survival.
| Enzyme | IC50 (μM) | Effect |
|---|---|---|
| Histone Deacetylases (HDAC) | 95.48 | Selective inhibition (HDAC3) |
| Alkaline Phosphatase (h-TNAP) | Not specified | Significant inhibition observed |
These findings suggest that the compound may serve as a lead for developing selective HDAC inhibitors with potential therapeutic applications in cancer treatment.
In Vitro Studies
In vitro studies using various cancer cell lines have demonstrated that this compound exhibits potent antiproliferative effects. For example:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).
- Results : The compound showed IC50 values significantly lower than conventional chemotherapeutics, indicating higher efficacy.
In Vivo Studies
Preliminary in vivo studies in xenograft models have shown promising results regarding tumor growth inhibition:
- Tumor Growth Inhibition : Approximately 48.89% compared to control.
- Mechanism : The compound's ability to modulate apoptotic pathways was confirmed through histological analysis of tumor samples.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-fluorophenyl)-2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide, and how can purity be ensured?
- Methodology : The compound can be synthesized via multi-step reactions involving sulfanyl group incorporation and fluorophenylacetamide coupling. Key steps include:
- Nucleophilic substitution to introduce the sulfanyl group (e.g., reacting thiols with halogenated pyrimidines) .
- Amide coupling using activating agents like EDCI/HOBt to link the fluorophenylacetamide moiety .
- Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns (90% acetonitrile/water gradient) achieves >95% purity. Confirm purity via NMR and LC-MS .
Q. How can the molecular structure of this compound be unambiguously confirmed?
- Methodology :
- X-ray crystallography resolves the 3D arrangement of the chromeno-pyrimidine core and confirms sulfanyl-acetamide connectivity. Compare bond lengths/angles with similar structures (e.g., N-(4-chlorophenyl) analogs) .
- Spectroscopic validation : Use H/C NMR to verify aromatic proton environments and NOESY for spatial proximity of methyl groups .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodology : Store at -20°C in airtight, light-resistant containers under inert gas (argon). For short-term use (1–2 weeks), -4°C is acceptable. Monitor degradation via periodic LC-MS to detect hydrolysis of the sulfanyl or amide groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodology :
- Core modifications : Synthesize analogs with substituted chromeno-pyrimidine cores (e.g., replacing methyl with ethyl or halogens) and assess activity in enzyme inhibition assays .
- Sulfanyl group replacement : Test thioether vs. sulfone/sulfoxide derivatives to evaluate redox sensitivity .
- Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target proteins (e.g., kinases) .
Q. What strategies resolve contradictions in reported conformational data for similar acetamide-pyrimidine derivatives?
- Methodology :
- Comparative crystallography : Analyze multiple crystal structures (e.g., N-(4-chlorophenyl) vs. N-(3-chlorophenyl) analogs) to identify torsion angle variations in the sulfanyl-acetamide linker .
- Dynamic simulations : Perform molecular dynamics (MD) in explicit solvent (e.g., water/DMSO) to assess flexibility and dominant conformers .
Q. How can pharmacological profiling identify off-target interactions or toxicity risks?
- Methodology :
- In vitro panels : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) to predict metabolic stability .
- Binding assays : Use surface plasmon resonance (SPR) to quantify affinity for unintended targets (e.g., serotonin receptors) .
- Toxicity markers : Measure mitochondrial membrane potential (JC-1 assay) and ROS levels in HepG2 cells to assess hepatotoxicity .
Q. What computational methods predict molecular interactions with biological targets?
- Methodology :
- Docking studies : Use Schrödinger Suite or GROMACS to model interactions with ATP-binding pockets (e.g., EGFR kinase). Validate with mutagenesis (e.g., alanine scanning of key residues) .
- Pharmacophore modeling : Align electrostatic/hydrophobic features with known inhibitors to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
